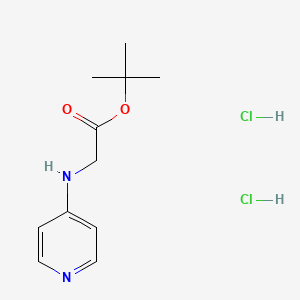
Pyridin-4-yl-glycine tert-butyl ester dihydrochloride
Vue d'ensemble
Description
Pyridin-4-yl-glycine tert-butyl ester dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2O2 and its molecular weight is 281.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives : Research has explored the synthesis and properties of pyridin-4-yl-glycine tert-butyl ester derivatives. For example, Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butyl glycinate, leading to derivatives of N-(5-formylpyrimidin-4-yl)glycinate. This study opens avenues for synthesizing potential biologically active compounds Zinchenko, Muzychka, Biletskiy, & Smolii, 2018.
Catalysis and Reactions : Jing Jiao et al. (2017) described a copper/air-mediated oxidative coupling reaction of imidazoheterocycles with N-aryl glycine esters, highlighting a protocol for preparing a range of imidazoheterocycles with a glycine ester motif, significant in medicinal chemistry Jiao, Zhang, Liao, Xu, Hu, & Tang, 2017.
Enantioselective Synthesis : Kazumi Imae et al. (2012) applied silver/ThioClickFerrophos-catalyzed enantioselective conjugate addition of glycine imino ester with nitroalkenes, producing anti-α-imino-γ-nitrobutyrates with high enantioselectivities. This methodology provides a route to synthesize compounds with potential therapeutic applications Imae, Konno, Ogata, & Fukuzawa, 2012.
Synthesis of Advanced Glycation End Products : F. Yokokawa et al. (2001) achieved the chemical synthesis of pentosidine, an advanced glycation end product, through asymmetric alkylation. This synthesis promises availability of pentosidine for research and potential therapeutic use Yokokawa, Sugiyama, Shioiri, Katagiri, Oda, & Ogawa, 2001.
Applications in Organic Synthesis and Medicinal Chemistry
Novel Pyridinecarbonitriles and Fluorescence Properties : A. S. Girgis et al. (2004) synthesized a variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, exploring their potential in developing compounds with considerable antibacterial activity and investigating their fluorescence properties Girgis, Kalmouch, & Hosni, 2004.
Pyridine Derivatives for Vasodilation Activity : Further studies by Girgis et al. (2006) on synthesizing nicotinate esters with amino acid function demonstrated considerable vasodilatory properties, indicating potential applications in cardiovascular research Girgis, Kalmouch, & Ellithey, 2006.
Propriétés
IUPAC Name |
tert-butyl 2-(pyridin-4-ylamino)acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)8-13-9-4-6-12-7-5-9;;/h4-7H,8H2,1-3H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGITFRDKCUXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=NC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


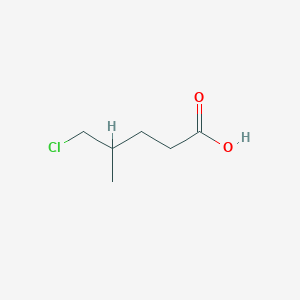
![Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1473880.png)
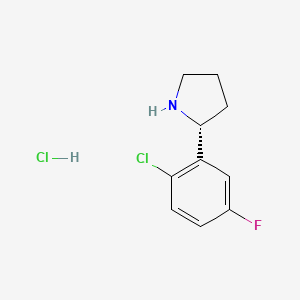
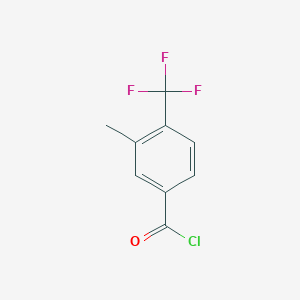
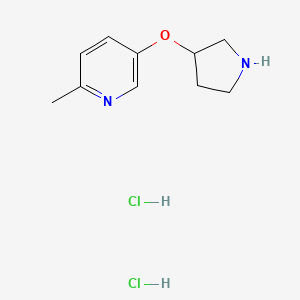
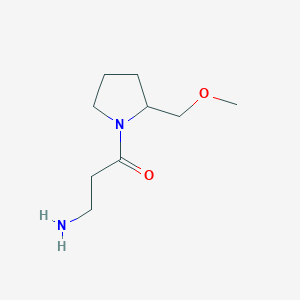
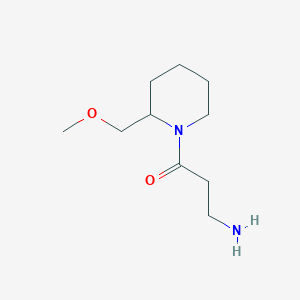




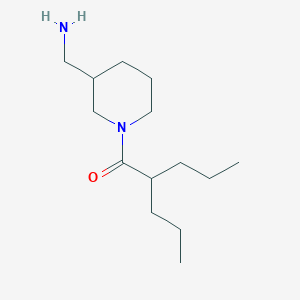

![2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473897.png)
